molecular formula C10H12O8 B14487162 (3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) diacetate CAS No. 65475-47-0

(3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) diacetate

Cat. No.: B14487162
CAS No.: 65475-47-0
M. Wt: 260.20 g/mol
InChI Key: QNKQHICUEAOEHA-UHFFFAOYSA-N
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Description

(3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) diacetate is a chemical compound with the molecular formula C10H12O8 and a molecular weight of 260.19748 g/mol . This compound is characterized by its unique bicyclic structure, which includes three oxygen atoms and a ketone group, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) diacetate typically involves the reaction of a precursor compound with acetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and reaction time are carefully monitored to ensure the complete conversion of the precursor to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow reactor to maintain consistent reaction conditions and improve yield. The use of catalysts and solvents can also be optimized to enhance the efficiency of the synthesis process. The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

Chemistry

In chemistry, (3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) diacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions. Its reactivity with various biological molecules makes it a valuable tool for investigating biochemical pathways and enzyme kinetics.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) diacetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The specific pathways involved depend on the target molecule and the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

    (3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) diacetate: The parent compound.

    (3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) dibenzoate: A similar compound with benzoate groups instead of acetate.

    (3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) dichloride: A derivative with chloride groups.

Uniqueness

The uniqueness of this compound lies in its specific bicyclic structure and the presence of multiple reactive sites. This allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial contexts.

Properties

CAS No.

65475-47-0

Molecular Formula

C10H12O8

Molecular Weight

260.20 g/mol

IUPAC Name

[7-(acetyloxymethyl)-3-oxo-2,4,6-trioxabicyclo[3.2.0]heptan-7-yl]methyl acetate

InChI

InChI=1S/C10H12O8/c1-5(11)14-3-10(4-15-6(2)12)7-8(18-10)17-9(13)16-7/h7-8H,3-4H2,1-2H3

InChI Key

QNKQHICUEAOEHA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1(C2C(O1)OC(=O)O2)COC(=O)C

Origin of Product

United States

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